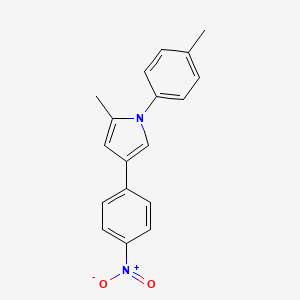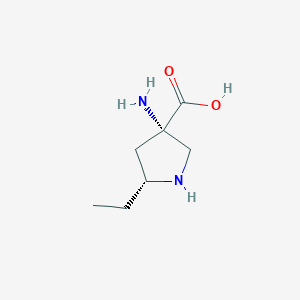![molecular formula C7H3BrClNO3S B12876863 4-Bromobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876863.png)
4-Bromobenzo[d]oxazole-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobenzo[d]oxazole-2-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a bromine atom at the 4-position and a sulfonyl chloride group at the 2-position of the benzoxazole ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzo[d]oxazole-2-sulfonyl chloride typically involves the bromination of benzo[d]oxazole followed by sulfonylation. One common method includes the use of 2-aminophenol as a precursor, which undergoes cyclization to form benzoxazole. The benzoxazole is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromobenzo[d]oxazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
4-Bromobenzo[d]oxazole-2-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromobenzo[d]oxazole-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzo[d]oxazole-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of a bromine atom.
4-Fluorobenzo[d]oxazole-2-sulfonyl chloride: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
4-Bromobenzo[d]oxazole-2-sulfonyl chloride is unique due to the presence of the bromine atom, which can influence its reactivity and the properties of the derivatives formed. The bromine atom can participate in additional reactions, such as cross-coupling reactions, which are not possible with the chlorine or fluorine analogs .
Eigenschaften
Molekularformel |
C7H3BrClNO3S |
|---|---|
Molekulargewicht |
296.53 g/mol |
IUPAC-Name |
4-bromo-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C7H3BrClNO3S/c8-4-2-1-3-5-6(4)10-7(13-5)14(9,11)12/h1-3H |
InChI-Schlüssel |
AZEFKPCXQWGJRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


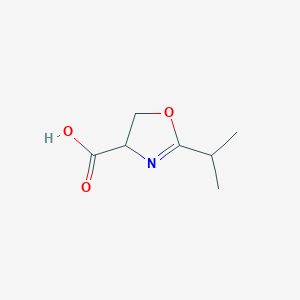
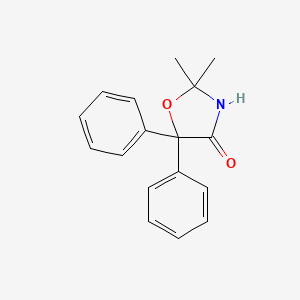
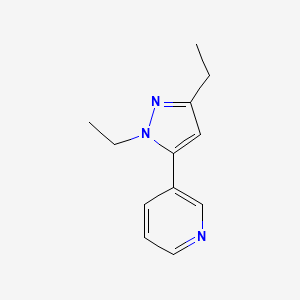
![1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole](/img/structure/B12876809.png)
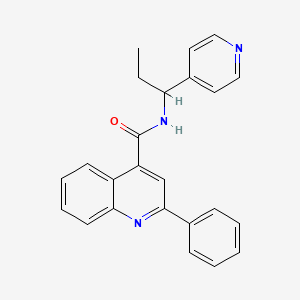
![2-(Difluoromethoxy)benzo[d]oxazole-6-sulfonamide](/img/structure/B12876816.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876824.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876832.png)
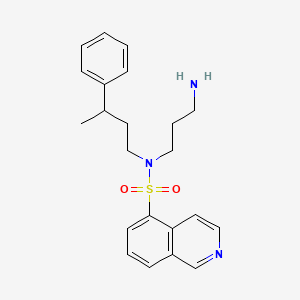
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876842.png)
![(3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12876849.png)
![Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate](/img/structure/B12876851.png)
